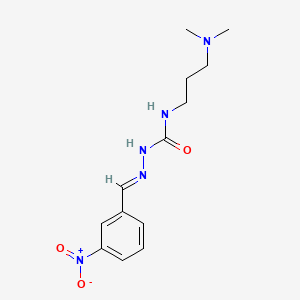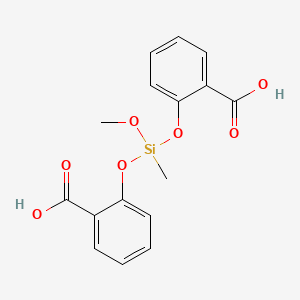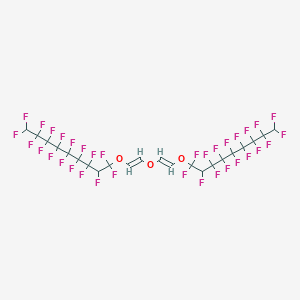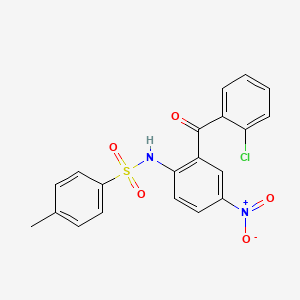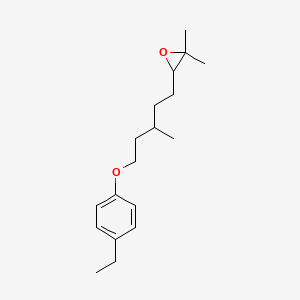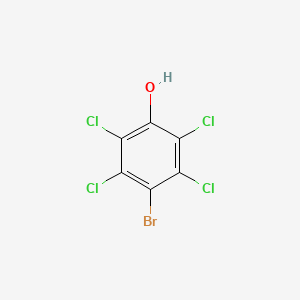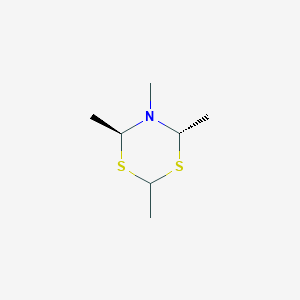
1,2,4,6-Tetramethylthialdine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4,6-Tetramethylthialdine is a heterocyclic compound with the molecular formula C8H13NS It belongs to the class of thiazines, which are known for their diverse chemical properties and applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,4,6-Tetramethylthialdine can be synthesized through various synthetic routes. One common method involves the reaction of acetaldehyde with ammonia and hydrogen sulfide. The reaction proceeds as follows:
Condensation Reaction: Acetaldehyde reacts with ammonia to form acetaldehyde ammonia trimer.
Cyclization: The trimer undergoes cyclization in the presence of hydrogen sulfide to form this compound.
The reaction conditions typically involve moderate temperatures and the use of a solvent such as ethanol to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1,2,4,6-Tetramethylthialdine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazine ring to a more saturated form.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides and amines are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazine derivatives.
Aplicaciones Científicas De Investigación
1,2,4,6-Tetramethylthialdine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2,4,6-Tetramethylthialdine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, influencing their activity. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It can bind to receptors, modulating signal transduction processes.
Comparación Con Compuestos Similares
Similar Compounds
Thialdine: A related compound with a similar thiazine ring structure but fewer methyl groups.
Thiazole: Another heterocyclic compound with a five-membered ring containing sulfur and nitrogen atoms.
Uniqueness
1,2,4,6-Tetramethylthialdine is unique due to the presence of four methyl groups, which enhance its chemical stability and reactivity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
37434-57-4 |
|---|---|
Fórmula molecular |
C7H15NS2 |
Peso molecular |
177.3 g/mol |
Nombre IUPAC |
(4S,6S)-2,4,5,6-tetramethyl-1,3,5-dithiazinane |
InChI |
InChI=1S/C7H15NS2/c1-5-8(4)6(2)10-7(3)9-5/h5-7H,1-4H3/t5-,6-/m0/s1 |
Clave InChI |
AZHPCHPZVNDJKI-WDSKDSINSA-N |
SMILES isomérico |
C[C@H]1N([C@@H](SC(S1)C)C)C |
SMILES canónico |
CC1N(C(SC(S1)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


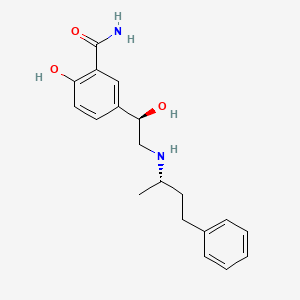

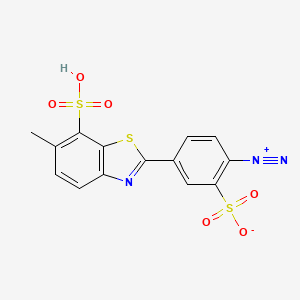

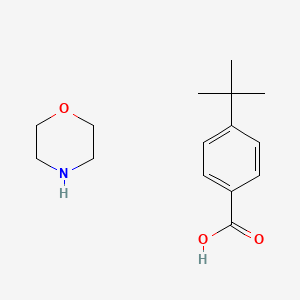
![2-[[3-Chloro-4-[(2-cyanoethyl)amino]phenyl]azo]-5-nitrobenzonitrile](/img/structure/B12688655.png)
